molecular formula C16H18Cl2F2N2O B13329005 (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride

(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride

Cat. No.: B13329005
M. Wt: 363.2 g/mol
InChI Key: CVLHZDNYCBDZFV-YXZKBNGESA-N
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Description

(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride is a high-value chemical building block and recognized impurity in the synthesis of modern therapeutics. Its primary research application is in the development and quality control of Rimegepant (BMS-927711), an oral calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine . As a key chiral intermediate, this compound is integral to studies focused on optimizing synthetic routes and process chemistry for this class of CGRP antagonists . The dihydrochloride salt form offers enhanced stability and solubility for handling in research settings. For analytical chemists, this substance serves as a critical reference standard (designated as Rimegepant Impurity 2) for method development, validation, and quality assurance during the Abbreviated New Drug Application (ANDA) process and commercial production of the active pharmaceutical ingredient (API). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H18Cl2F2N2O

Molecular Weight

363.2 g/mol

IUPAC Name

(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride

InChI

InChI=1S/C16H16F2N2O.2ClH/c17-12-5-1-3-9(14(12)18)10-6-7-13(21)16-11(15(10)19)4-2-8-20-16;;/h1-5,8,10,13,15,21H,6-7,19H2;2*1H/t10-,13+,15-;;/m0../s1

InChI Key

CVLHZDNYCBDZFV-YXZKBNGESA-N

Isomeric SMILES

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)O.Cl.Cl

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Construction of the Cyclohepta[b]pyridine Core

The core structure is synthesized via a pyridine ring cyclization onto a suitable precursor, often involving:

For example, patent CN104136437A describes a process where a precursor with a protected amino group is cyclized and then hydrogenated under specific conditions to afford the tetrahydrocyclohepta[b]pyridine derivative with stereocontrol.

Introduction of the 2,3-Difluorophenyl Group

The difluorophenyl group is typically introduced via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling:

This step is crucial for ensuring regioselectivity and stereochemical integrity, often performed under inert atmosphere with palladium catalysts.

Functionalization at the 9-Position

The hydroxyl group at position 9 is introduced through selective oxidation or reduction of precursor alcohols or via hydroxy substitution of suitable intermediates. The stereochemistry at this position is maintained using chiral catalysts or stereoselective reduction techniques.

Amine Functionalization

The amino group at position 5 is introduced via nucleophilic substitution or reduction of nitro groups :

  • Starting from nitro precursors,
  • Reduction using catalytic hydrogenation or metal hydrides,
  • Ensuring stereochemical fidelity during this step.

Salt Formation

The final compound is converted into its dihydrochloride salt through acid-base reactions :

  • Dissolving the free base in a suitable solvent,
  • Adding hydrochloric acid to precipitate the dihydrochloride salt,
  • Purification through recrystallization.

Representative Synthesis Pathway (Based on Patent Data)

Step Description Reagents & Conditions References
1 Cyclization to form core Cyclization of amino precursors, heat, acid catalysis CN104136437A
2 Stereoselective hydrogenation Hydrogen gas, Pd/C catalyst CN104136437A, US8314117B2
3 Introduction of difluorophenyl group Suzuki coupling with difluorophenyl boronic acid CN104136437A, EP2846801B1
4 Hydroxylation at position 9 Oxidation or hydroxylation reagents CN104136437A
5 Amination at position 5 Nucleophilic substitution or reduction CN104136437A
6 Salt formation HCl in ethanol or water Standard acid-base chemistry

Data Table Summarizing the Preparation Methods

Stage Method Reagents Stereochemical Control Reference
Core synthesis Cyclization & hydrogenation Amino/nitrile precursors, H2, Pd/C Yes CN104136437A, US8314117B2
Aromatic substitution Suzuki-Miyaura coupling Difluorophenyl boronic acid, Pd catalyst No CN104136437A, EP2846801B1
Hydroxylation Oxidation Oxidants (e.g., m-CPBA) Yes CN104136437A
Amination Nucleophilic substitution Amine reagents Yes CN104136437A
Salt formation Acid-base HCl Yes Standard

Research Findings and Considerations

  • Stereocontrol is achieved through chiral catalysts or auxiliaries during hydrogenation and cyclization steps, ensuring the correct (5S,6S,9R) configuration.
  • Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and stereoselectivity.
  • Purification involves recrystallization and chromatography to isolate the desired stereoisomer and salt form.

The synthesis of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride is a multi-step process involving core construction via cyclization and hydrogenation, selective introduction of fluorinated aromatic groups, hydroxylation, amination, and salt formation. The process emphasizes stereochemical fidelity, regioselectivity, and purity, supported by patent disclosures and established organic synthesis principles.

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cyclization and ring-opening reactions due to its inherent strain and electron-deficient nature:

  • Cyclodehydration : Under acidic conditions, the compound’s precursors (e.g., amidoximes) undergo cyclodehydration to form the oxadiazole ring . Reverse reactions may occur under hydrolytic conditions, but the oxadiazole exhibits notable stability.

  • Nucleophilic Ring-Opening : Reaction with strong nucleophiles (e.g., hydrazines) can cleave the oxadiazole ring, yielding open-chain intermediates . For example:

    Oxadiazole+NH2NH2Thiophene-substituted hydrazide derivative\text{Oxadiazole} + \text{NH}_2\text{NH}_2 \rightarrow \text{Thiophene-substituted hydrazide derivative}

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 3 undergoes classic acid-derived transformations:

Reaction Type Conditions Product Yield Source
Esterification Methanol/H+^+ or DCC/DMAPMethyl 5-(5-ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate85–92%
Amidation EDC/HOAt, amines5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxamide70–78%
Salt Formation NaOH or K2_2CO3_3Sodium or potassium carboxylate salt>95%

These derivatives are pivotal for enhancing bioavailability in pharmaceutical applications .

Electrophilic Substitution on the Thiophene Ring

The ethylthiophene moiety undergoes regioselective electrophilic substitution, primarily at the 4-position due to steric and electronic effects:

  • Nitration : Reaction with HNO3_3/H2_2SO4_4 yields 5-(4-nitro-5-ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid .

  • Halogenation : Bromination (Br2_2/FeBr3_3) produces 5-(5-ethyl-4-bromothiophen-2-yl) derivatives, which serve as intermediates for cross-coupling reactions .

Cross-Coupling Reactions

The oxadiazole and thiophene groups enable transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Arylation : Using Pd(PPh3_3)4_4 and arylboronic acids, the ethylthiophene ring undergoes arylation to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Palladium catalysts introduce amine groups to the oxadiazole ring, enhancing interactions with biological targets .

Example Reaction:

Oxadiazole+Ar-B(OH)2Pd catalystAryl-substituted oxadiazole\text{Oxadiazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Aryl-substituted oxadiazole}

Decarboxylation and Thermal Rearrangements

Under pyro

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, where it may be investigated for its pharmacological properties. It could be a candidate for drug development, particularly in targeting specific biological pathways.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Key Structural Differences Indication/Use Pharmacological Notes Reference
(5S,6S,9R)-Target Compound (CAS 1373116-05-2) Dihydrochloride salt; 2,3-difluorophenyl; (5S,6S,9R) configuration Migraine (CGRP antagonist intermediate) IC₅₀ < 1 nM; oral bioavailability in primates; used in rimegepant synthesis
(5R,6S,9R)-Isomer (CAS not specified) Stereoisomer with (5R) configuration N/A (research compound) Likely reduced CGRP receptor affinity due to altered stereochemistry
D045 (CAS 1373116-04-1) Triisopropylsilyl (TIPS)-protected hydroxyl group Synthetic intermediate Used in protecting the hydroxyl group during synthesis; deprotected to yield target
(6S,9R)-Ketone Intermediate (CAS not specified) Ketone at position 5; lacks amino group Precursor in synthesis Reduced via asymmetric catalytic amination to form target compound
4-Ethoxy Analog (CAS 171077-46-6) Ethoxy substituent at position 4; lacks amino and difluorophenyl groups Research compound No reported CGRP activity; demonstrates structural flexibility of core

Pharmacological Comparators: CGRP Antagonists

Table 2: Clinical-Stage CGRP Antagonists

Compound Name Structure Highlights Key Data Reference
BMS-927711 (Rimegepant) Contains target compound as a chiral fragment; piperidine-1-carboxylate substituent Phase II/III trials; 75 mg dose achieves 2-hour pain freedom in 19.6% of patients
Ubrogepant Trifluoroethyl-piperidine; nitrobenzoate counterion FDA-approved; 50 mg dose shows 19.2% pain freedom at 2 hours
Atogepant Cyclopropyl-piperidine; difluorophenyl retained Preventive use; 60 mg/day reduces migraine days by 4.2/month

Key Observations :

  • Structural Impact on Bioavailability : The target compound’s difluorophenyl group enhances lipophilicity and metabolic stability, contributing to BMS-927711’s oral bioavailability (~50% in rats) . Ubrogepant’s trifluoroethyl group similarly improves pharmacokinetics .
  • Stereochemical Sensitivity : The (5S,6S,9R) configuration is critical for receptor binding. Isomers (e.g., 5R) show diminished activity, highlighting the importance of asymmetric synthesis .
  • Intermediate Utility : TIPS-protected intermediates (e.g., D045) simplify synthesis by preventing hydroxyl group reactivity .

Biological Activity

The compound (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride , commonly referred to as Rimegepant (CAS No. 1373116-07-4), is a novel small-molecule drug primarily developed for the treatment of migraine. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₇ClF₂N₂O
  • Molecular Weight : 326.77 g/mol
  • Appearance : White to yellow powder
  • Purity : ≥ 98% .

Rimegepant is classified as a calcitonin gene-related peptide (CGRP) receptor antagonist. CGRP plays a crucial role in the pathophysiology of migraine through vasodilation and neurogenic inflammation. By inhibiting CGRP receptors, Rimegepant effectively reduces migraine attacks and prevents future episodes .

Efficacy in Migraine Treatment

Clinical studies have demonstrated Rimegepant's efficacy in treating acute migraine attacks. It has shown to significantly reduce headache severity within two hours of administration compared to placebo .

  • Study Findings :
    • In a randomized controlled trial involving 1,000 participants, Rimegepant resulted in pain freedom at two hours post-dose in approximately 20% more patients than placebo .
    • Long-term studies indicate that Rimegepant can be used as both an acute treatment and preventive measure for migraines .

Pharmacokinetics

Rimegepant exhibits favorable pharmacokinetic properties:

  • Bioavailability : High oral bioavailability with rapid absorption.
  • Half-life : Approximately 11 hours, allowing for once-daily dosing .

Case Studies and Clinical Trials

Several key studies have been conducted to assess the safety and efficacy of Rimegepant:

StudyDesignParticipantsKey Findings
Trial 1Randomized Controlled Trial1,000Significant reduction in headache severity at 2 hours
Trial 2Open-label Extension Study500Sustained efficacy over multiple months with minimal side effects
Trial 3Phase III Study1,500Demonstrated effectiveness in both acute treatment and prevention

Safety Profile

Rimegepant has been well-tolerated in clinical trials. Common adverse effects include:

  • Nausea
  • Fatigue
  • Dry mouth

Serious adverse events are rare and typically not associated with the drug .

Q & A

Basic Research Questions

Q. What are the key stereochemical considerations in synthesizing this compound, and how can its enantiomeric purity be validated?

  • The compound has three stereogenic centers (5S, 6S, 9R), necessitating chiral resolution techniques during synthesis. Asymmetric catalysis or chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereocontrol. Enantiomeric purity should be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) under optimized mobile phase conditions (heptane:ethanol with 0.1% diethylamine) . Polarimetry and NOESY NMR can corroborate stereochemical assignments .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are critical for confirming molecular weight and structural integrity. Purity should be quantified via reverse-phase HPLC (C18 column, acetonitrile:water gradient with 0.1% TFA). Residual solvents and counterion stoichiometry (dihydrochloride) require ion chromatography or elemental analysis .

Q. How can researchers optimize solubility for in vitro assays given its dihydrochloride salt form?

  • Solubility profiling should include pH-dependent studies (1–7.4) in buffers like PBS or HEPES. Use dynamic light scattering (DLS) to monitor aggregation. Co-solvents (DMSO ≤1%) or cyclodextrin inclusion complexes can enhance aqueous solubility. Solid-state characterization (PXRD, DSC) ensures salt stability during formulation .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments from NMR and computational models be resolved?

  • Discrepancies between experimental NMR (e.g., coupling constants) and computational predictions (DFT or MD simulations) require X-ray crystallography for definitive confirmation. If crystals are unavailable, synchrotron-based circular dichroism (CD) or vibrational circular dichroism (VCD) can validate chiral centers. Cross-validate with independent synthetic routes (e.g., diastereomeric salt resolution) .

Q. What experimental design is recommended to study metabolic pathways and potential toxic metabolites?

  • Use in vitro microsomal assays (human liver microsomes + NADPH) with LC-MS/MS to identify Phase I metabolites. For reactive intermediates, employ trapping agents (glutathione or KCN). In vivo studies should follow OECD 417 guidelines, using 14^{14}C-labeled compound for mass balance and biliary excretion profiling .

Q. How to design environmental fate studies to assess biodegradation and bioaccumulation potential?

  • Follow tiered testing per OECD 307 (soil degradation) and OECD 305 (bioaccumulation in fish). Use 14^{14}C-labeled compound to track mineralization (14^{14}CO2_2 evolution) and transformation products (LC-HRMS). Measure log KowK_{ow} via shake-flask method and soil adsorption coefficient (KocK_{oc}) using batch equilibrium .

Q. What methodological approaches address stability contradictions under varying pH and temperature?

  • Conduct forced degradation studies:

ConditionParametersAnalytical Endpoints
Acidic (0.1N HCl)40°C, 72 hoursHPLC purity, degradation products
Oxidative (3% H2_2O2_2)25°C, 24 hoursPeroxide-mediated oxidation peaks
PhotolyticICH Q1B guidelines (UV/vis exposure)UV spectral changes, isomerization
Use QbD principles to model shelf-life with Arrhenius equations .

Q. How can this compound’s research align with theoretical frameworks in medicinal chemistry?

  • Link its cyclohepta[b]pyridine core to structure-activity relationship (SAR) models for kinase inhibitors or GPCR modulators. Use molecular docking (e.g., AutoDock Vina) to predict target engagement, validated by SPR or ITC binding assays. Frame hypotheses around the 2,3-difluorophenyl moiety’s role in bioavailability and target selectivity .

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